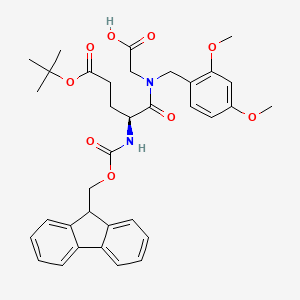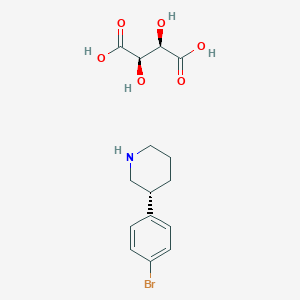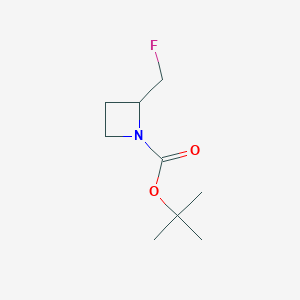![molecular formula C16H13N5O B2921598 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide CAS No. 116989-58-3](/img/structure/B2921598.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline moiety, which is further attached to an acetohydrazide group.
Mechanism of Action
Target of Action
The primary target of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, predominantly through intercalation . This interaction disrupts the processes that are vital for DNA replication , leading to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Biochemical Pathways
The affected biochemical pathway involves the DNA replication process . The intercalation of the compound into the DNA helix disrupts this process, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The synthesis of this compound involves the reaction of various 6h-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a dmso–k2co3 system .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved by disrupting the DNA replication process through the intercalation of the compound into the DNA helix .
Action Environment
The action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide can be influenced by environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions. One common method includes the use of palladium-catalyzed C–N coupling and C–H activation reactions . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) and require the presence of bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties. For example, the reaction with bromophenylethan-1-ones in a DMSO–K2CO3 system yields 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Scientific Research Applications
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide can be compared with other similar compounds, such as:
6H-Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: Exhibits cytotoxic activity and potential as an antiviral agent.
3-(6H-Indolo[2,3-b]quinoxalin-6-yl) propane hydrazide: Used as a precursor for the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure and the presence of the acetohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-20-14(22)9-21-13-8-4-1-5-10(13)15-16(21)19-12-7-3-2-6-11(12)18-15/h1-8H,9,17H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTPSYLLWTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)
![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)
![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)
